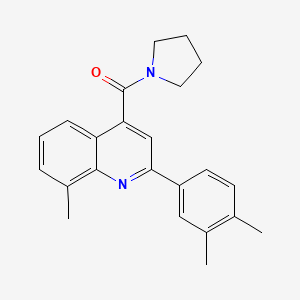
N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Overview
Description
N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in drug discovery due to their broad therapeutic potential, including antibacterial, antiviral, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is the CB2 cannabinoid receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
This compound interacts with the CB2 receptor through a combination of hydrogen bond and aromatic/hydrophobic interactions . This interaction triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses.
Biochemical Pathways
The activation of the CB2 receptor by this compound can affect various biochemical pathways. For instance, it can inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), a process that is crucial for the migration and invasion of cancer cells .
Result of Action
The activation of the CB2 receptor by this compound leads to several molecular and cellular effects. For example, it can suppress the migration and invasion of MDA-MB-231 breast cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
N,1-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been explored for its anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via Cannabinoid receptor 2 ligand)
Cellular Effects
Related 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to inhibit the TGF-beta 1-induced epithelial-mesenchymal transition (EMT) and suppress the migration and invasion of MDA-MB-231 breast cancer cells .
Molecular Mechanism
Related 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been designed and synthesized as highly potent Axl kinase inhibitors . One of the most promising compounds tightly bound with Axl protein and potently inhibited its kinase function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the alkylation of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. A common method includes the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with diethylamine under appropriate conditions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable and efficient synthetic methodologies. These methods often employ green chemistry principles to minimize environmental impact and enhance yield. The use of continuous flow reactors and metal-catalyzed reactions are common in industrial settings to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide and quinolone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and water, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various substituted quinolone derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide include:
4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives: These compounds share the quinolone scaffold and exhibit similar biological activities.
Fluoroquinolones: A class of antibiotics that also contain the quinolone core and are widely used in clinical settings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
N,1-diethyl-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-15-14(18)11-9-16(4-2)12-8-6-5-7-10(12)13(11)17/h5-9H,3-4H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPRUOKUSSRNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C2=CC=CC=C2C1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4838453.png)
![2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine](/img/structure/B4838461.png)



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![3-chloro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4838488.png)

![1-(3-methylphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4838518.png)

![N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)

![2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4838557.png)
